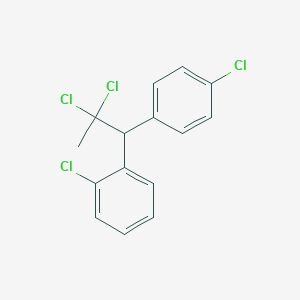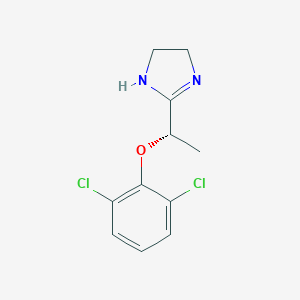
右美托咪定
概述
描述
Dexlofexidine is a variant of Lofexidine . Lofexidine is a centrally acting alpha2-adrenergic agonist used for the symptomatic treatment of acute opioid withdrawal syndrome to facilitate abrupt opioid discontinuation in adults .
Molecular Structure Analysis
The molecular structure of Lofexidine, which is likely similar to Dexlofexidine, is C11H12Cl2N2O . It has a molecular weight of 259.132 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of Lofexidine include a density of 1.4±0.1 g/cm3, boiling point of 421.5±35.0 °C at 760 mmHg, and vapour pressure of 0.0±1.0 mmHg at 25°C .科学研究应用
围术期应用:右美托咪定(DEX)可以减轻手术患者的围术期应激、炎症,并保护免疫功能。这可能减少术后并发症并改善临床预后 (Wang 等人,2019)。
多器官保护:DEX 通过减少炎症并激活抗凋亡信号通路,对各种器官表现出保护作用。这使其成为临床多器官保护的有希望的候选药物 (Bao & Tang,2020)。
神经保护:在脊髓缺血再灌注损伤的情况下,DEX 通过抑制小胶质细胞活化和抑制兔子的某些凋亡途径,表现出神经保护作用 (Sun 等人,2018)。
镇静和镇痛剂:右美托咪定被公认为一种安全有效的镇静和镇痛剂,在神经保护、心脏保护和肾脏保护方面具有潜在应用 (Chrysostomou & Schmitt,2008)。
癫痫持续状态缓解:它通过恢复神经调节代谢、减少能量紊乱以及缓解核酸代谢和氨基酸失衡,有效缓解大鼠的癫痫持续状态 (Tan 等人,2019)。
重症监护室谵妄预防:右美托咪定可能有助于避免重度镇静和苯二氮卓类药物,从而可能降低重症监护室患者发生谵妄的风险 (Nelson 等人,2015)。
儿科临床实践:由于其呼吸节约效应和潜在的器官保护效应,以及对神经认知保护的潜力,其在儿科临床实践中的患病率正在增加 (Mahmoud 等人,2020)。
镇静特性:DEX 是一种有效且选择性的 2-肾上腺素受体激动剂,具有镇静、抗焦虑、交感神经抑制作用和镇痛节约作用,且呼吸抑制最小 (Weerink 等人,2017)。
危重患者预后改善:它通过减少谵妄、保持睡眠结构以及降低交感神经张力和炎症,改善危重患者的预后和长期脑功能 (Mantz 等人,2011)。
麻醉术前给药:鼻腔给药的右美托咪定可有效产生镇静作用并降低血压,使其成为焦虑患者麻醉术前给药的潜在选择 (Yuen 等人,2007)。
小儿麻醉应用:右美托咪定在小儿手术室中提供镇静、镇痛和器官保护作用,允许对各种手术进行安全有效的麻醉 (Mahmoud & Mason,2015)。
高氧诱导的神经保护:它可能对暴露于急性高氧条件的新生大鼠具有神经保护作用,减少神经发生和可塑性损伤 (Endesfelder 等人,2017)。
镇痛特性:鞘内注射右美托咪定可有效减轻炎性疼痛,对脊髓和皮质神经元无明显神经毒性 (Zhang 等人,2013)。
神经外科应用:它为神经外科患者提供“合作镇静”,抗焦虑和镇痛,无呼吸抑制和神经保护特性 (Bekker & Sturaitis,2005)。
脊髓损伤研究:右美托咪定治疗可在创伤性脊髓损伤后轻微防止脊髓组织中的脂质过氧化,并增强内源性抗氧化防御系统,但不能防止细胞凋亡或神经功能缺失 (Aslan 等人,2009)。
高剂量影响:高浓度会导致对神经元的毒性作用,并在胎儿大鼠海马神经元中引起神经元凋亡 (Wei 等人,2021)。
神经重症监护:神经重症患者可能需要高剂量才能达到所需的镇静效果,从而影响血流动力学参数 (Grof & Bledsoe,2010)。
心脏方面的考虑:对于有易感传导异常和起搏器依赖的患者,应谨慎使用,因为它可能导致心房停滞和捕获丧失 (Shepard 等人,2011)。
属性
IUPAC Name |
2-[(1S)-1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13/h2-4,7H,5-6H2,1H3,(H,14,15)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMAGQUYOIHWFS-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NCCN1)OC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901024658 | |
| Record name | (S)-2-(1-(2,6-Dichlorophenoxy)ethyl)-2-imidazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901024658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dexlofexidine | |
CAS RN |
81447-79-2 | |
| Record name | Dexlofexidine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081447792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-2-(1-(2,6-Dichlorophenoxy)ethyl)-2-imidazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901024658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEXLOFEXIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VXJ7Z24RN1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details















Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


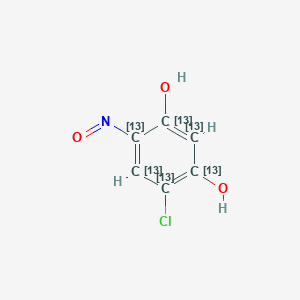



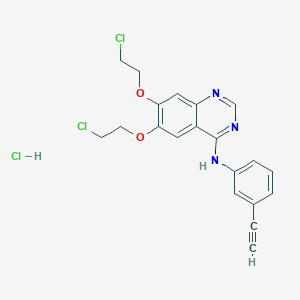
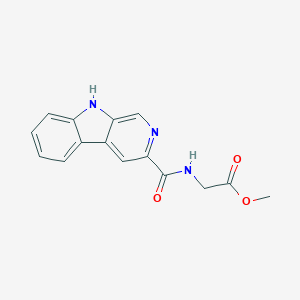
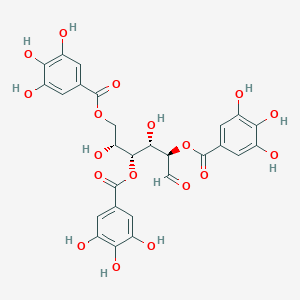
![Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI)](/img/structure/B27007.png)
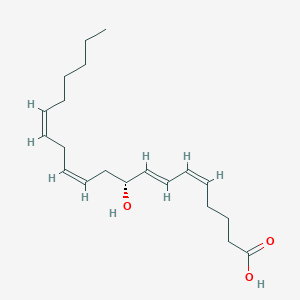
![5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine](/img/structure/B27013.png)
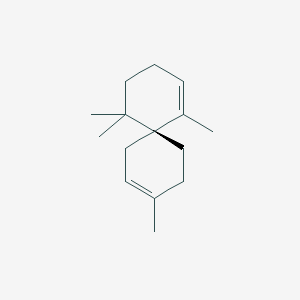
![3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid](/img/structure/B27019.png)
